molecular formula C11H12N4O B3232636 1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1343983-95-8

1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B3232636
M. Wt: 216.24
InChI Key: HKCFSVZOYKRZDQ-UHFFFAOYSA-N
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Description

The compound “1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one” is a complex organic molecule that contains a pyridine ring and a pyrazolone ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms, while the pyrazolone ring is a five-membered ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It likely has a planar structure due to the presence of the pyridine and pyrazolone rings. The exact structure, including the positions of the atoms and the bond angles, would need to be determined experimentally or through computational methods .


Chemical Reactions Analysis

The chemical reactivity of this compound can be inferred from its functional groups. The amino group (-NH2) on the pyridine ring can act as a nucleophile in reactions, while the carbonyl group (C=O) on the pyrazolone ring can act as an electrophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility in different solvents would depend on the polarity of the molecule .

Safety And Hazards

The safety and hazards of this compound would need to be determined through experimental studies. As with all chemicals, it should be handled with care to avoid exposure .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also be interesting to study its interactions with various biological targets to explore its potential as a drug .

properties

IUPAC Name

2-(5-aminopyridin-2-yl)-5-cyclopropyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c12-8-3-4-10(13-6-8)15-11(16)5-9(14-15)7-1-2-7/h3-4,6-7H,1-2,5,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKCFSVZOYKRZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C2)C3=NC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(5-aminopyridin-2-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-5-one

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